Cas no 2034401-57-3 (3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034401-57-3x500.png)
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- 3-(2-methylpyrimidin-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
- 3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide
-
- インチ: 1S/C15H18N4O2S/c1-11-16-7-6-13(17-11)21-12-4-2-8-19(10-12)15(20)18-14-5-3-9-22-14/h3,5-7,9,12H,2,4,8,10H2,1H3,(H,18,20)
- InChIKey: GOGZOPRPKQZXRE-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1NC(N1CCCC(C1)OC1C=CN=C(C)N=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 385
- トポロジー分子極性表面積: 95.6
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-6751-2μmol |
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide |
2034401-57-3 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6480-6751-10μmol |
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide |
2034401-57-3 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6480-6751-50mg |
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide |
2034401-57-3 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6480-6751-20mg |
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide |
2034401-57-3 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6480-6751-15mg |
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide |
2034401-57-3 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6480-6751-10mg |
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide |
2034401-57-3 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6480-6751-1mg |
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide |
2034401-57-3 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6480-6751-40mg |
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide |
2034401-57-3 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6480-6751-20μmol |
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide |
2034401-57-3 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6480-6751-5mg |
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide |
2034401-57-3 | 5mg |
$103.5 | 2023-09-08 |
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamideに関する追加情報
Introduction to 3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS No. 2034401-57-3)
3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 2034401-57-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry and drug development.
The molecular structure of this compound features a piperidine ring connected to a thiophene moiety and an oxygenated pyrimidine group. The presence of these heterocyclic rings suggests potential interactions with biological targets, which is a key consideration in the design of novel therapeutic agents. The 3-[(2-methylpyrimidin-4-yl)oxy] substituent adds an additional layer of complexity, likely influencing the compound's solubility, bioavailability, and metabolic stability.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The structure of 3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide makes it a candidate for further investigation as a potential lead compound in drug discovery. Its ability to interact with specific enzymes or receptors could provide insights into new therapeutic strategies.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs have shown efficacy in preclinical models for conditions such as cancer, inflammation, and neurodegenerative disorders. The biological activity of 3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide is being explored through various experimental approaches, including high-throughput screening and molecular docking studies.
The synthesis of this compound presents an interesting challenge due to its complex architecture. Advanced synthetic techniques are employed to ensure high yield and purity, which are critical for subsequent biological evaluation. The use of transition metal catalysis and palladium-based cross-coupling reactions has been particularly effective in constructing the desired framework. These methods not only enhance efficiency but also allow for modular modifications, enabling the exploration of analogues with tailored properties.
Recent advancements in computational chemistry have further accelerated the discovery process. Molecular modeling tools are used to predict the binding modes of this compound with potential targets, such as kinases or transcription factors. These predictions guide experimental design and help prioritize compounds for further testing. The integration of experimental data with computational insights provides a robust framework for understanding the mechanisms of action.
The pharmacokinetic properties of 3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide are also under scrutiny. Factors such as absorption, distribution, metabolism, and excretion (ADME) are carefully evaluated to assess its suitability for clinical development. In vitro studies using liver microsomes and intestinal Caco cells provide valuable data on metabolic stability and permeability. These findings are crucial for optimizing dosing regimens and minimizing side effects.
Preclinical studies have begun to reveal the therapeutic potential of this compound. In cell-based assays, it has demonstrated inhibitory effects on key enzymes involved in disease pathways. For instance, its interaction with protein kinases suggests possible applications in oncology. Additionally, its ability to modulate inflammatory responses may make it relevant for treating autoimmune diseases or chronic inflammatory conditions.
The regulatory landscape plays a significant role in advancing compounds like 3-[(2-methylpyrimidin-4-yloxy)]N-(thiophen-2-yloxy)piperidinecarboxamide towards clinical trials. Compliance with guidelines set by agencies such as the FDA and EMA is essential for ensuring safety and efficacy before human testing can commence. Collaborative efforts between academic institutions and pharmaceutical companies are often required to navigate these complex regulatory pathways.
Future directions in research may include exploring derivative compounds that enhance potency or reduce toxicity. By modifying specific functional groups within the molecule, researchers can fine-tune its biological activity while maintaining favorable pharmacokinetic profiles. Such modifications are often guided by structural analog studies and may lead to the identification of more effective therapeutic agents.
The broader implications of this research extend beyond individual compounds to the advancement of drug discovery methodologies as a whole. Innovations in synthetic chemistry, computational biology, and translational research are collectively driving progress towards more effective treatments for human diseases. Compounds like 3-[(2-methylpyrimidin)-4-yloxy]N-(thiophen)-2-yloxy)piperidinecarboxamide serve as valuable tools in these efforts.
2034401-57-3 (3-[(2-methylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide) 関連製品
- 2411269-00-4(2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide)
- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)
- 1804408-66-9(BrC=1C(=C(C(=C(C=1Cl)F)F)F)Cl)
- 2229581-31-9(2-(2-bromo-4-methylphenyl)propanal)
- 2680706-22-1(benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)
- 1597671-88-9(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 1443354-19-5(2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol)
- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)




